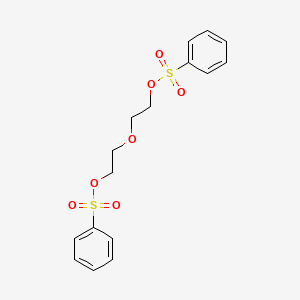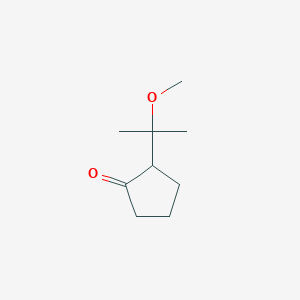
2,6-Diaminohexanoic acid;triisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminohexanoic acid: It is a building block for protein synthesis in the human body and must be obtained through diet as it cannot be synthesized internally . Triisocyanate compounds, on the other hand, are organic compounds containing three isocyanate groups. These compounds are widely used in the production of polyurethanes, which are versatile polymers used in various industries .
準備方法
2,6-Diaminohexanoic acid: can be synthesized through two main biosynthetic pathways: the diaminopimelate pathway and the α-aminoadipate pathway. These pathways involve distinct enzymes and substrates and are found in diverse organisms . Industrial production of lysine often involves microbial fermentation using bacteria such as Corynebacterium glutamicum.
Triisocyanate: compounds are typically produced from amines through phosgenation, where phosgene reacts with an amine to form an isocyanate . This process requires special precautions due to the hazardous nature of phosgene. Alternative methods include the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas .
化学反応の分析
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is important in the cross-linking of collagen and elastin.
Substitution: Lysine can undergo substitution reactions, such as acetylation, methylation, and glycosylation, which modify its function in proteins.
Triisocyanate: compounds react with nucleophiles such as alcohols, amines, and water. For example:
Reaction with alcohols: Forms urethane linkages, which are the basis for polyurethane production.
Reaction with amines: Forms ureas, which can further react to form biurets.
Reaction with water: Produces carbon dioxide and amines, which is utilized in the production of polyurethane foams.
科学的研究の応用
2,6-Diaminohexanoic acid: has numerous applications in scientific research:
Medicine: Used in the treatment of herpes simplex virus infections and to reduce anxiety.
Industry: Used in the production of animal feed supplements and as a component in cell culture media.
Triisocyanate: compounds are primarily used in the production of polyurethanes, which have applications in:
Automotive industry: Used in the production of car seats, dashboards, and insulation materials.
Construction industry: Used in insulation, adhesives, and coatings.
Textile industry: Used in the production of spandex fibers.
作用機序
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis. It is incorporated into proteins during translation and can undergo post-translational modifications that affect protein function . Lysine residues can interact with other amino acids through hydrogen bonding and act as a general base in catalysis .
Triisocyanate: compounds react with nucleophiles to form stable linkages, such as urethane and urea bonds. These reactions are essential for the formation of polyurethanes, which have unique mechanical and chemical properties .
類似化合物との比較
2,6-Diaminohexanoic acid: is similar to other amino acids such as arginine and histidine, which also contain basic side chains. lysine is unique in its ability to undergo extensive post-translational modifications and its role in collagen cross-linking .
Triisocyanate: compounds are similar to diisocyanates, which contain two isocyanate groups. Triisocyanates are unique in their ability to form more complex polymer structures due to the presence of three reactive sites .
Similar compounds include:
Arginine: Another basic amino acid involved in protein synthesis.
Histidine: An amino acid with a basic side chain that plays a role in enzyme catalysis.
Diisocyanates: Compounds with two isocyanate groups used in polyurethane production.
特性
分子式 |
C9H14N5O5-3 |
|---|---|
分子量 |
272.24 g/mol |
IUPAC名 |
2,6-diaminohexanoic acid;triisocyanate |
InChI |
InChI=1S/C6H14N2O2.3CNO/c7-4-2-1-3-5(8)6(9)10;3*2-1-3/h5H,1-4,7-8H2,(H,9,10);;;/q;3*-1 |
InChIキー |
SCLIETHGYOTKEB-UHFFFAOYSA-N |
正規SMILES |
C(CCN)CC(C(=O)O)N.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)



![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)

![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)




